molecular formula C8H15NO3 B2708962 Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate CAS No. 2044712-56-1

Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate

Cat. No. B2708962
CAS RN: 2044712-56-1
M. Wt: 173.212
InChI Key: HFQNIMCOHKYHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 2044712-56-1 . It has a molecular weight of 173.21 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 173.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalytic Synthesis : Research shows the use of metal/organo relay catalysis for the synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the utility of similar compounds in synthesizing complex pyrrole derivatives through catalytic processes (Galenko et al., 2015).
  • Enantioselective Synthesis : Studies on the asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines underline the importance of stereochemistry in producing biologically active molecules, relevant for compounds with pyrrolidine cores (Davies et al., 2007).

Medicinal Chemistry and Drug Design

  • Dipeptidyl Peptidase IV Inhibitors : Research into 4-fluoropyrrolidine derivatives, including synthesis and application in medicinal chemistry, highlights their potential as synthons for dipeptidyl peptidase IV inhibitors, important in treating diseases like diabetes (Singh & Umemoto, 2011).
  • Neuroprotective Drugs : A study on aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) as a selective agonist for metabotropic glutamate receptors suggests the potential of structurally related compounds in neuroprotection and as neuroprotective drugs (Battaglia et al., 1998).

Synthetic Methodologies

  • Microwave-Assisted Synthesis : The effect of microwave irradiation on the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate demonstrates the efficiency of microwave-assisted methods in organic synthesis, potentially applicable to the synthesis of related pyrrolidine derivatives (Krutošíková et al., 2000).
  • Cycloaddition Reactions : Diastereoselective [3+2] cycloaddition processes for the synthesis of complex pyrrolidine derivatives underscore the utility of cycloaddition reactions in constructing nitrogen-containing heterocycles, relevant to the synthesis of methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate analogs (Stahl et al., 1994).

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with it are H227, H315, H318, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(7(10)12-3)4-6(11-2)5-9-8/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQNIMCOHKYHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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